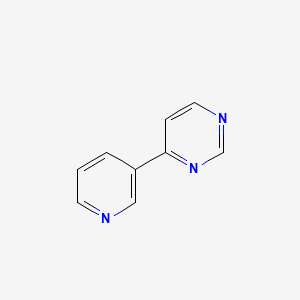
4-(Pyridin-3-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piridin-3-il)pirimidina es un compuesto heterocíclico que consiste en un anillo de piridina fusionado a un anillo de pirimidina. Este compuesto es de gran interés en química medicinal debido a sus posibles actividades biológicas y su función como bloque de construcción en la síntesis de diversos productos farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(Piridin-3-il)pirimidina generalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común es la reacción de 3-aminopiridina con acetato de formamidina en condiciones de reflujo. La reacción procede a través de la formación de un intermedio, que luego cicliza para formar el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 4-(Piridin-3-il)pirimidina se puede ampliar utilizando reactores de flujo continuo. Este método permite un mejor control de las condiciones de reacción, mayores rendimientos y tiempos de reacción reducidos. El uso de catalizadores como nanopartículas de óxido de magnesio puede mejorar aún más la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
4-(Piridin-3-il)pirimidina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los sustituyentes en los anillos de piridina o pirimidina son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de N-óxido de piridina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos de piridina o pirimidina.
Aplicaciones Científicas De Investigación
4-(Piridin-3-il)pirimidina tiene una amplia gama de aplicaciones en investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y antagonistas de receptores.
Medicina: Es un intermedio clave en la síntesis de productos farmacéuticos, particularmente aquellos dirigidos al cáncer y las enfermedades infecciosas.
Industria: El compuesto se utiliza en el desarrollo de agroquímicos y colorantes.
Mecanismo De Acción
El mecanismo de acción de 4-(Piridin-3-il)pirimidina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede actuar como un inhibidor de las cinasas dependientes de ciclinas (CDK), que son cruciales para la regulación del ciclo celular. Al unirse al sitio activo de las CDK, el compuesto evita la fosforilación de las proteínas diana, inhibiendo así la proliferación celular .
Comparación Con Compuestos Similares
Compuestos similares
- 4-(Piridin-2-il)pirimidina
- 4-(Piridin-4-il)pirimidina
- 4-(Piridin-3-il)quinazolina
Singularidad
4-(Piridin-3-il)pirimidina es única debido a su patrón de sustitución específico, que imparte propiedades electrónicas y estéricas distintas. Esta singularidad lo convierte en un andamiaje valioso en el diseño de fármacos, ofreciendo diferentes afinidades de unión y selectividades en comparación con sus análogos .
Propiedades
Número CAS |
98589-71-0 |
|---|---|
Fórmula molecular |
C9H7N3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
4-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C9H7N3/c1-2-8(6-10-4-1)9-3-5-11-7-12-9/h1-7H |
Clave InChI |
PSXJPOTVCKWHGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)

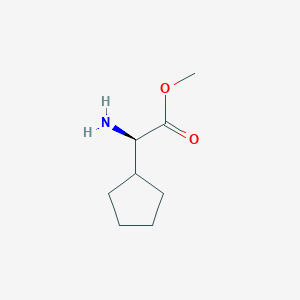
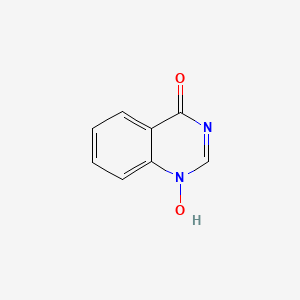
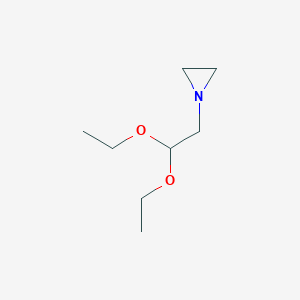
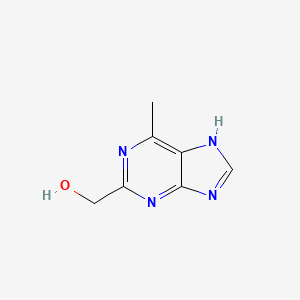



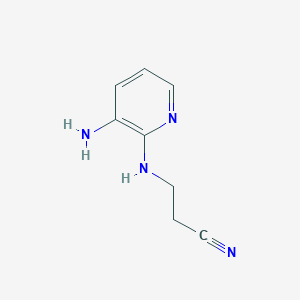
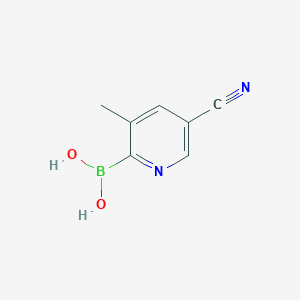

![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)

